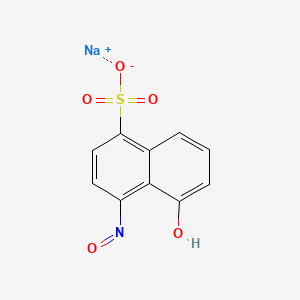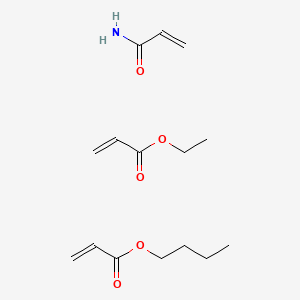![molecular formula C19H23NO B14497056 4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline CAS No. 64780-25-2](/img/structure/B14497056.png)
4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline is an organic compound that features a methoxyphenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline typically involves the reaction of 4-methoxyphenyl derivatives with aniline under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-methoxyphenylboronic acid is reacted with aniline in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography, can ensure the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the hexenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]benzoic acid.
Reduction: Formation of 4-[4-(4-Methoxyphenyl)hexyl]aniline.
Substitution: Formation of 4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]-2-nitroaniline.
Scientific Research Applications
4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline: Similar structure but contains a piperazine ring instead of a hexenyl chain.
4-[4-(4-Methoxyphenyl)benzaldehyde]: Contains an aldehyde group instead of an aniline moiety.
Uniqueness
4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline is unique due to its combination of a methoxyphenyl group and an aniline moiety linked by a hexenyl chain. This structure provides distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
64780-25-2 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-[4-(4-methoxyphenyl)hex-4-en-3-yl]aniline |
InChI |
InChI=1S/C19H23NO/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h5-13,18H,4,20H2,1-3H3 |
InChI Key |
AYELXXLKFJJFLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N)C(=CC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


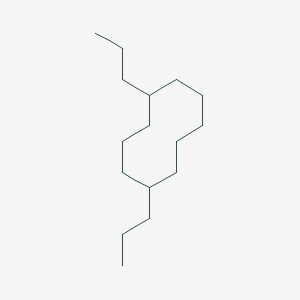
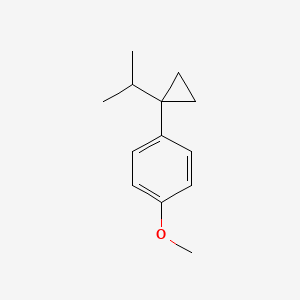


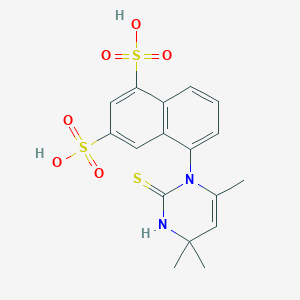
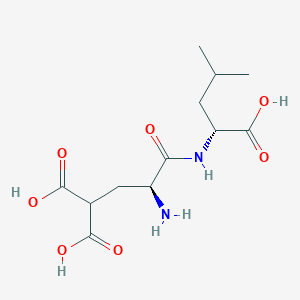
![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)

![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)
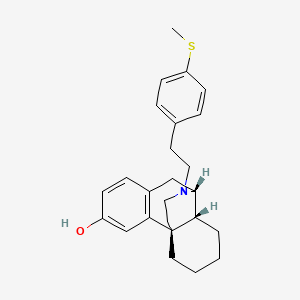
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

